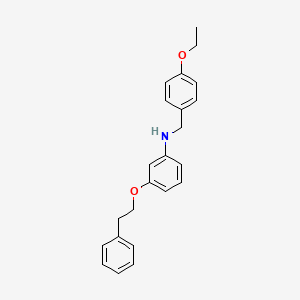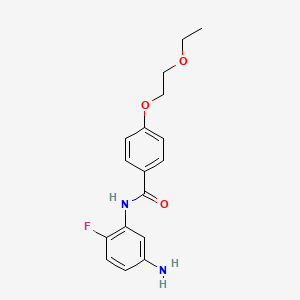![molecular formula C9H20N2O2 B1385232 N-Ethyl-3-[(3-methoxypropyl)amino]propanamide CAS No. 1040693-11-5](/img/structure/B1385232.png)
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is a chemical compound with the molecular formula C(9)H({20})N(_2)O(_2) and a molecular weight of 188.27 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . Its structure consists of an ethyl group attached to a propanamide backbone, with a methoxypropyl group linked to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-[(3-methoxypropyl)amino]propanamide typically involves the reaction of N-ethylpropanamide with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{N-ethylpropanamide} + \text{3-methoxypropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-3-[(3-methoxypropyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is utilized in several scientific research domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Ethyl-3-[(3-methoxypropyl)amino]propanamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biochemical research, it may interact with proteins or enzymes, altering their activity or stability. The methoxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide can be compared with other similar compounds such as:
- N-Methyl-3-[(3-methoxypropyl)amino]propanamide
- N-Ethyl-3-[(3-ethoxypropyl)amino]propanamide
- N-Propyl-3-[(3-methoxypropyl)amino]propanamide
Uniqueness: The unique combination of the ethyl and methoxypropyl groups in this compound provides distinct physicochemical properties, such as enhanced solubility and specific reactivity patterns, which may not be present in its analogs.
Propriétés
IUPAC Name |
N-ethyl-3-(3-methoxypropylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-3-11-9(12)5-7-10-6-4-8-13-2/h10H,3-8H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJSRBLMIKDGIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

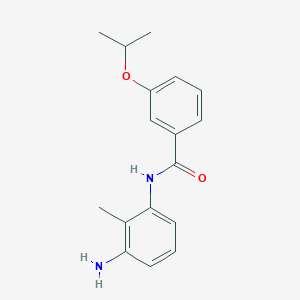
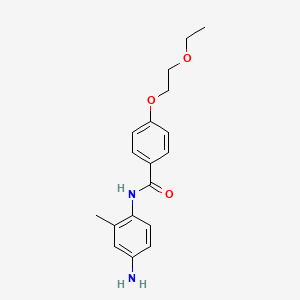
![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)
![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)
![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)
![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)
![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)
![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)
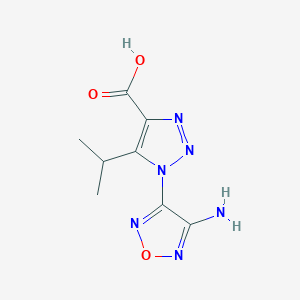
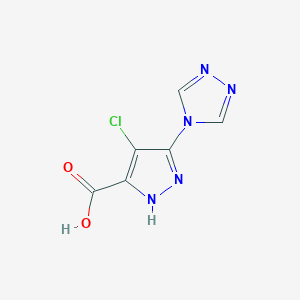
![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)
